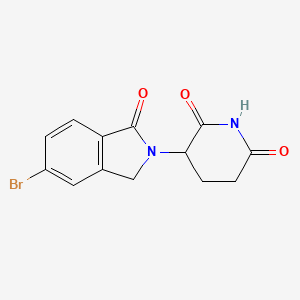
4-bromo-3-methylbut-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3-methylbut-2-enenitrile is an organic compound with the molecular formula C₅H₆BrN. It is characterized by the presence of a bromine atom, a nitrile group, and a double bond within its structure. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-bromo-3-methylbut-2-enenitrile can be synthesized through several methods. One common approach involves the bromination of 3-methylbut-2-enenitrile using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-3-methylbut-2-enenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Addition: Hydrogenation catalysts such as palladium on carbon can facilitate the addition of hydrogen across the double bond.
Oxidation/Reduction: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while hydrogenation can produce a saturated nitrile.
Applications De Recherche Scientifique
4-bromo-3-methylbut-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving nitriles.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism by which 4-bromo-3-methylbut-2-enenitrile exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 or S_N1 mechanism. In addition reactions, the double bond reacts with electrophiles or nucleophiles to form new bonds. The nitrile group can undergo reduction or oxidation through electron transfer processes.
Comparaison Avec Des Composés Similaires
4-bromo-3-methylbut-2-enenitrile can be compared with other similar compounds, such as:
3-bromo-2-methylprop-1-enenitrile: Similar structure but with different substitution patterns.
4-chloro-3-methylbut-2-enenitrile: Chlorine atom instead of bromine.
3-methylbut-2-enenitrile: Lacks the halogen substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-3-methylbut-2-enenitrile involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-methyl-2-buten-1-ol", "sodium bromide", "sodium cyanide", "sulfuric acid", "water" ], "Reaction": [ "Step 1: React 3-methyl-2-buten-1-ol with sulfuric acid to form 3-methyl-2-buten-1-ol sulfate.", "Step 2: React 3-methyl-2-buten-1-ol sulfate with sodium bromide to form 4-bromo-3-methyl-2-buten-1-ol.", "Step 3: React 4-bromo-3-methyl-2-buten-1-ol with sodium cyanide in the presence of water to form 4-bromo-3-methylbut-2-enenitrile." ] } | |
Numéro CAS |
92089-37-7 |
Formule moléculaire |
C5H6BrN |
Poids moléculaire |
160 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



